1-(2,4-dichlorophenyl)-2-[5,6-dihydro-4H-1,3-thiazin-2-yl(2-methylphenyl)amino]ethanone
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Overview
Description
1-(2,4-DICHLOROPHENYL)-2-(5,6-DIHYDRO-4H-1,3-THIAZIN-2-YL-2-METHYLANILINO)-1-ETHANONE is a complex organic compound that features a dichlorophenyl group, a dihydrothiazine ring, and a methyl-substituted aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-DICHLOROPHENYL)-2-(5,6-DIHYDRO-4H-1,3-THIAZIN-2-YL-2-METHYLANILINO)-1-ETHANONE typically involves multiple steps:
Formation of the Dihydrothiazine Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile displaces a leaving group on a dichlorobenzene derivative.
Formation of the Ethanone Moiety: The ethanone moiety can be introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic ring in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-DICHLOROPHENYL)-2-(5,6-DIHYDRO-4H-1,3-THIAZIN-2-YL-2-METHYLANILINO)-1-ETHANONE can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(2,4-DICHLOROPHENYL)-2-(5,6-DIHYDRO-4H-1,3-THIAZIN-2-YL-2-METHYLANILINO)-1-ETHANONE has several scientific research applications:
Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly for its activity against certain diseases or conditions.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Material Science: The compound may have applications in the development of new materials with specific properties, such as conductivity or reactivity.
Mechanism of Action
The mechanism of action of 1-(2,4-DICHLOROPHENYL)-2-(5,6-DIHYDRO-4H-1,3-THIAZIN-2-YL-2-METHYLANILINO)-1-ETHANONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-DICHLOROPHENYL)-2-(5,6-DIHYDRO-4H-1,3-THIAZIN-2-YL-2-METHYLANILINO)-1-PROPANONE: Similar structure but with a propanone moiety instead of ethanone.
1-(2,4-DICHLOROPHENYL)-2-(5,6-DIHYDRO-4H-1,3-THIAZIN-2-YL-2-METHYLANILINO)-1-BUTANONE: Similar structure but with a butanone moiety instead of ethanone.
Uniqueness
1-(2,4-DICHLOROPHENYL)-2-(5,6-DIHYDRO-4H-1,3-THIAZIN-2-YL-2-METHYLANILINO)-1-ETHANONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H18Cl2N2OS |
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Molecular Weight |
393.3 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-2-[N-(5,6-dihydro-4H-1,3-thiazin-2-yl)-2-methylanilino]ethanone |
InChI |
InChI=1S/C19H18Cl2N2OS/c1-13-5-2-3-6-17(13)23(19-22-9-4-10-25-19)12-18(24)15-8-7-14(20)11-16(15)21/h2-3,5-8,11H,4,9-10,12H2,1H3 |
InChI Key |
FHSXMXVMMIRRHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N(CC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=NCCCS3 |
Origin of Product |
United States |
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